molecular formula C19H18F3N5O2S B10940835 2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B10940835
M. Wt: 437.4 g/mol
InChI Key: CXRZTTZKNRGSDS-UHFFFAOYSA-N
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Description

2-{[4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a suitable linker, such as a sulfanyl group, under conditions that promote nucleophilic substitution.

    Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions and the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the pyrazole or pyrimidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its trifluoromethoxyphenyl group, in particular, may impart desirable characteristics such as increased stability or hydrophobicity.

Mechanism of Action

The mechanism of action of 2-{[4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(methoxy)phenyl]acetamide
  • 2-{[4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(fluoro)phenyl]acetamide
  • 2-{[4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(chloromethoxy)phenyl]acetamide

Uniqueness

The presence of the trifluoromethoxy group in 2-{[4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide imparts unique properties to the compound. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it distinct from similar compounds.

Properties

Molecular Formula

C19H18F3N5O2S

Molecular Weight

437.4 g/mol

IUPAC Name

2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C19H18F3N5O2S/c1-3-27-12(2)15(10-24-27)16-8-9-23-18(26-16)30-11-17(28)25-13-4-6-14(7-5-13)29-19(20,21)22/h4-10H,3,11H2,1-2H3,(H,25,28)

InChI Key

CXRZTTZKNRGSDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C

Origin of Product

United States

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